1-Benzyl-4,5-dihydroindol-5-amine
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Overview
Description
1-Benzyl-4,5-dihydroindol-5-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4,5-dihydroindol-5-amine typically involves the condensation of phenylhydrazine with cyclohexanone derivatives under acidic conditions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid . The reaction is carried out under reflux conditions in methanol, yielding the desired indole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4,5-dihydroindol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated indole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Benzyl-4,5-dihydroindol-5-amine involves its interaction with various molecular targets and pathways. The indole ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the compound may act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways .
Comparison with Similar Compounds
Indole: The parent compound of the indole family, known for its wide range of biological activities.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and neurotransmitter production.
Serotonin: A neurotransmitter derived from tryptophan, playing a crucial role in mood regulation.
Uniqueness: 1-Benzyl-4,5-dihydroindol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The benzyl group at the nitrogen atom enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets .
Properties
Molecular Formula |
C15H16N2 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-benzyl-4,5-dihydroindol-5-amine |
InChI |
InChI=1S/C15H16N2/c16-14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-9,14H,10-11,16H2 |
InChI Key |
RPEFHEQMWFCSCX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CC2=C1C=CN2CC3=CC=CC=C3)N |
Origin of Product |
United States |
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